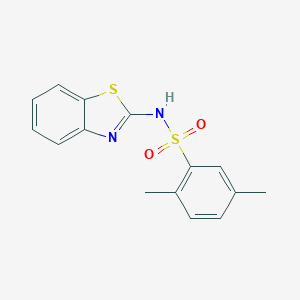
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide, also known as BZS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用机制
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide also inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of these cytokines. Additionally, N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Additionally, N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide is relatively easy to synthesize and purify, which makes it readily available for use in research. However, one limitation of using N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide is not fully understood, which may limit its use in some studies.
未来方向
There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs based on N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide. Another direction is to explore its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of more potent and selective analogs of N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide may lead to the development of new drugs with improved therapeutic potential.
合成方法
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzothiazole with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide.
科学研究应用
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has also been shown to have analgesic effects by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Additionally, N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells.
属性
产品名称 |
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C15H14N2O2S2 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-7-8-11(2)14(9-10)21(18,19)17-15-16-12-5-3-4-6-13(12)20-15/h3-9H,1-2H3,(H,16,17) |
InChI 键 |
JDZHFJHAOAJHIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
规范 SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)

